

Physical and chemical properties of N-(p-Nitrobenzyl)phthalimide

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Compound of Interest

Compound Name: *N*-(p-Nitrobenzyl)phthalimide

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An In-depth Technical Guide to **N-(p-Nitrobenzyl)phthalimide**

Introduction

N-(p-Nitrobenzyl)phthalimide is an organic compound featuring a phthalimide core structure with a p-nitrobenzyl group attached to the nitrogen atom.[1] This molecule is a member of the isoindole family.[1] Its distinct structural arrangement, combining an electron-accepting phthalimide moiety with an electron-withdrawing nitro group, results in unique physical and chemical properties.[1] These characteristics make it a subject of interest in chemical synthesis and potentially in drug development, often as an intermediate in the synthesis of primary amines through reactions like the Gabriel synthesis. This guide provides a comprehensive overview of its properties, synthesis, and characterization for researchers and scientists.

Chemical Structure and Identifiers

The molecular structure of **N-(p-Nitrobenzyl)phthalimide** consists of a central phthalimide group, where a p-nitrobenzyl substituent is bonded to the nitrogen atom.[1] The electronic nature of the molecule is significantly influenced by both the phthalimide core and the p-nitrobenzyl group.[1]

Table 1: Chemical Identifiers for **N-(p-Nitrobenzyl)phthalimide**

Identifier	Value
IUPAC Name	2-[(4-nitrophenyl)methyl]isoindole-1,3-dione
CAS Number	62133-07-7[1][2]
Molecular Formula	C ₁₅ H ₁₀ N ₂ O ₄ [1][2]
Molecular Weight	282.255 g/mol [1][2]
Canonical SMILES	C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)--INVALID-LINK--[O-][1][2]
InChI	InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)15(19)16(14)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2[1]
Other Identifiers	NSC 113974, UNII: 65562BEJ0W, DTXSID4036649[1][2]

Physical and Chemical Properties

N-(p-Nitrobenzyl)phthalimide is a stable crystalline solid at room temperature with a high boiling point and low vapor pressure, which is characteristic of compounds containing multiple aromatic rings.[1]

Table 2: Physical Properties of **N-(p-Nitrobenzyl)phthalimide**

Property	Value	Conditions
Physical State	Crystalline solid[1]	Room Temperature
Boiling Point	484.3°C[1][2]	760 mmHg
Flash Point	246.7°C[1][2]	-
Density	1.464 g/cm ³ [1][2]	-
Vapor Pressure	1.55E-09 mmHg[1][2]	25°C

Table 3: Calculated Chemical Properties of **N-(p-Nitrobenzyl)phthalimide**

Property	Value
Polar Surface Area	83.20 Å²[1][2]
XLogP3	2.2[2]
Hydrogen Bond Donor Count	0[2]
Hydrogen Bond Acceptor Count	4[2]
Rotatable Bond Count	2[2]
Complexity	427[2]

Spectroscopic Data

The structural components of **N-(p-Nitrobenzyl)phthalimide** give rise to characteristic signals in various spectroscopic analyses.

Table 4: Summary of Expected Spectroscopic Data

Technique	Expected Peaks and Signals
¹ H-NMR	- Phthalimide Aromatic Protons: δ 7.7-7.9 ppm (multiplet)[1]- p-Nitrobenzyl Aromatic Protons: δ 7.4-8.2 ppm (characteristic coupling)[1]- Methylene Protons (-CH ₂ -): δ 4.8-5.0 ppm (singlet or triplet)[1]
IR Spectroscopy	- C=O Stretching (Imide): ~1720-1797 cm ⁻¹ [1]- NO ₂ Asymmetric Stretching: ~1530 cm ⁻¹ [1]- NO ₂ Symmetric Stretching: ~1350 cm ⁻¹ [1]- Aromatic C-H Stretching: ~3024-3082 cm ⁻¹ [1]
Mass Spectrometry	- Exact Mass: 282.06405680[2]

Experimental Protocols

Synthesis of N-(p-Nitrobenzyl)phthalimide

1. Traditional Synthesis Method

This method involves the reaction of phthalic anhydride with p-nitrobenzylamine in an acidic medium, often catalyzed by sulphamic acid.^[1]

- Reactants: Phthalic anhydride, p-nitrobenzylamine.
- Catalyst: Sulphamic acid (10%).^[1]
- Solvent: Acetic acid.^[1]
- Procedure:
 - Dissolve phthalic anhydride and p-nitrobenzylamine in acetic acid in a round-bottom flask.
 - Add 10% sulphamic acid to the mixture to act as a catalyst.^[1]
 - Heat the reaction mixture to approximately 110°C and reflux for a specified time.^[1]
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, cool the mixture to room temperature to allow the product to crystallize.
 - Filter the solid product, wash with cold ethanol or water to remove impurities.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **N-(p-Nitrobenzyl)phthalimide**. Yields typically range from 86-98%.^[1]

2. Microwave-Assisted Synthesis

A more rapid synthesis can be achieved using microwave irradiation, a technique common for preparing similar phthalimide derivatives.^[1]

- Reactants: Phthalimide, potassium hydroxide, chloroacetic acid (as part of a multi-step process to form a reactive intermediate, followed by reaction with p-nitrobenzyl halide). A more direct approach would adapt the traditional method for microwave heating.
- Solvent: N,N-Dimethylformamide (DMF).^[1]
- Procedure:

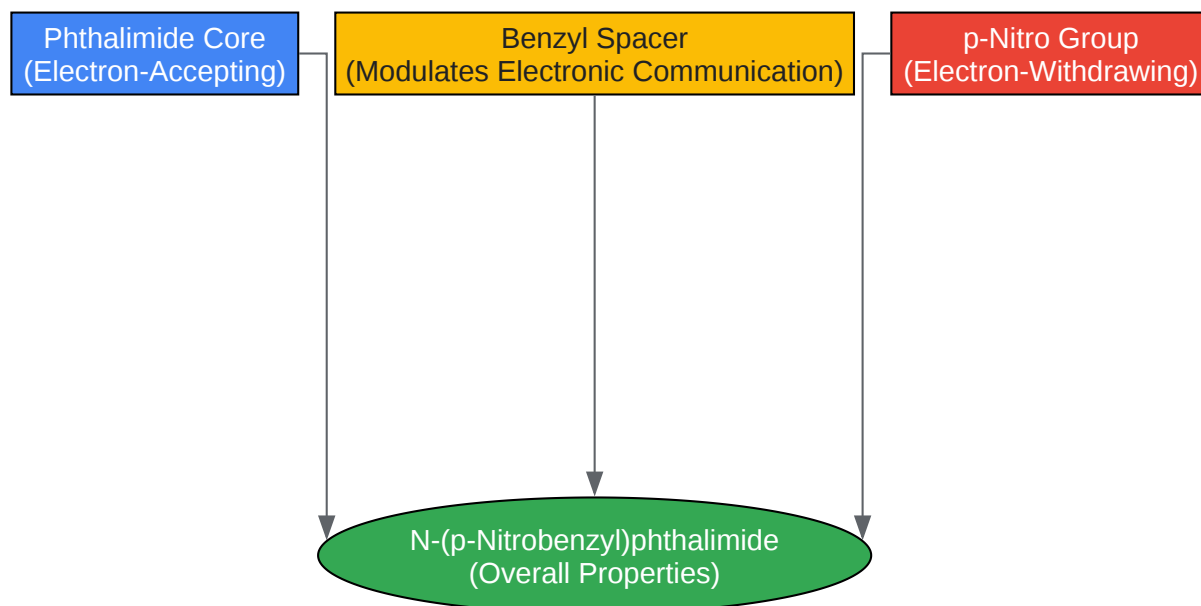
- Combine the reactants in a microwave-safe vessel with a small amount of DMF.[1]
- Irradiate the mixture in a microwave reactor at a set power (e.g., 600W) for a short duration (e.g., 4-5 minutes).[1]
- After cooling, pour the reaction mixture into ice water to precipitate the product.
- Collect the solid by filtration and recrystallize from ethanol to purify.[1]

Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
 - Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
 - Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the phthalimide, p-nitrobenzyl, and methylene protons, matching them to the expected values.[1]
- Infrared (IR) Spectroscopy:
 - Prepare a sample as a KBr pellet or a thin film.
 - Record the IR spectrum using an FTIR spectrometer.
 - Identify the characteristic absorption bands for the imide C=O bonds, the NO₂ groups, and the aromatic C-H bonds to verify the functional groups in the molecule.[1]
- Mass Spectrometry (MS):
 - Introduce the sample into the mass spectrometer (e.g., via electrospray ionization or GC-MS).
 - Obtain the mass spectrum and identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.[2]

Visualizations

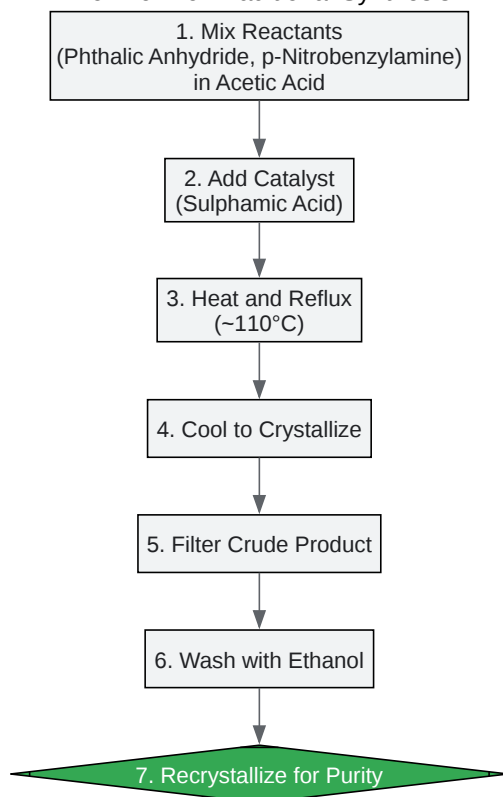
Logical Relationship of Structural Components



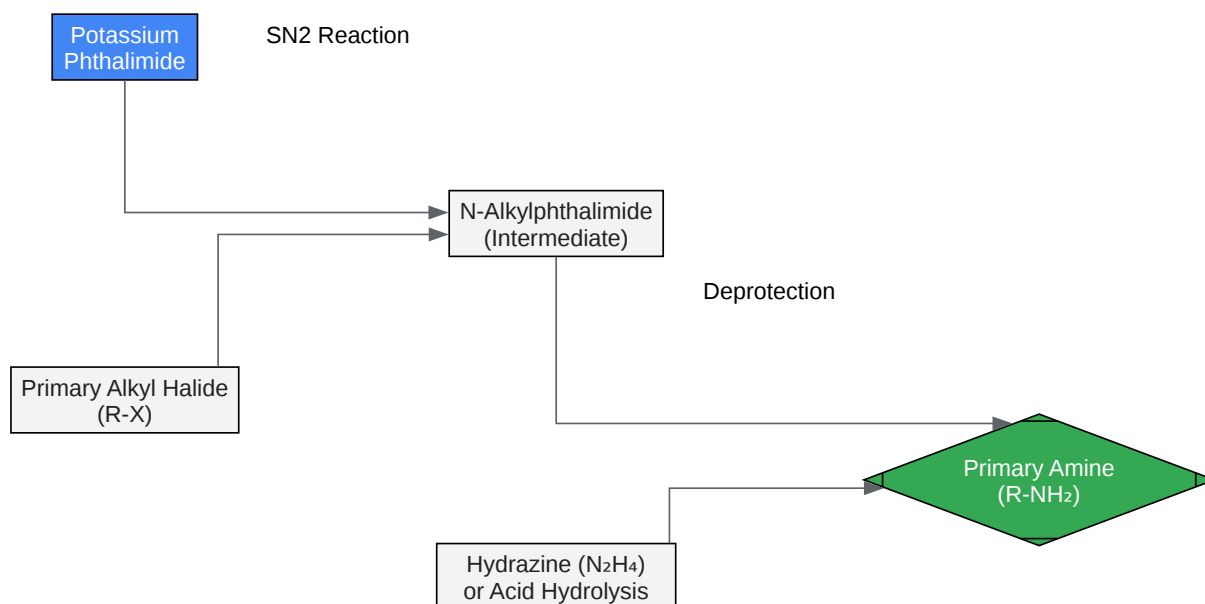
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Caption: Structural components of **N-(p-Nitrobenzyl)phthalimide**.

Workflow for Traditional Synthesis



Gabriel Synthesis Pathway



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